molecular formula C12H9N3O B3283905 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 77506-26-4

3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B3283905
CAS No.: 77506-26-4
M. Wt: 211.22 g/mol
InChI Key: LQOZGZQLNDEHLB-UHFFFAOYSA-N
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Description

3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the compound.

Industrial Production Methods: Industrial production methods for this compound often employ microwave-assisted Suzuki–Miyaura cross-coupling reactions. This approach efficiently introduces aryl groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: This reaction can alter the functional groups present on the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, its antitumor activity is attributed to its ability to inhibit cyclin-dependent kinases, which are crucial for cell cycle progression .

Comparison with Similar Compounds

Comparison: 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of compounds with tailored biological activities .

Properties

IUPAC Name

3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-11-6-7-13-12-10(8-14-15(11)12)9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOZGZQLNDEHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNN3C2=NC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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